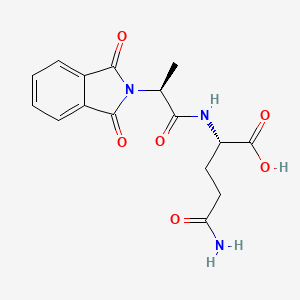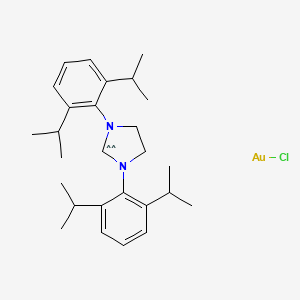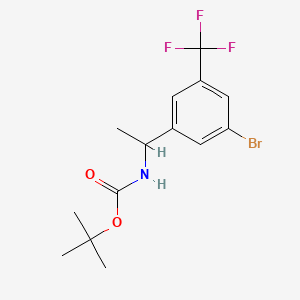![molecular formula C15H11F6NO B8196910 (3'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196910.png)
(3'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base. The trifluoromethoxy and trifluoromethyl groups are then introduced through nucleophilic substitution reactions using appropriate trifluoromethylating and trifluoromethoxylating agents.
Industrial Production Methods
On an industrial scale, the production of (3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethyl groups, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
(3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3’-(Trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine
- (5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine
- (3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine
Uniqueness
(3’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds. These properties make it particularly valuable in the development of new pharmaceuticals and advanced materials.
Propiedades
IUPAC Name |
[3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO/c16-14(17,18)12-5-9(8-22)4-11(6-12)10-2-1-3-13(7-10)23-15(19,20)21/h1-7H,8,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJODZRBGMSBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)







![(3'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196900.png)
![(3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196902.png)
![(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196917.png)
![Methyl 5-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8196924.png)
